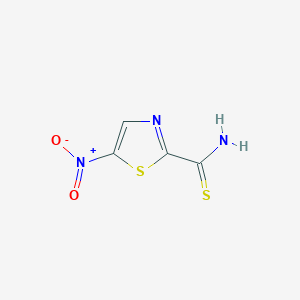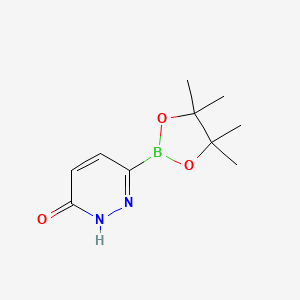
Ethyl(2-iodoethyl)methylaminehydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-iodoethyl)methylaminehydroiodide is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its unique properties, which make it a valuable reagent in scientific research.
Vorbereitungsmethoden
The synthesis of Ethyl(2-iodoethyl)methylaminehydroiodide typically involves the reaction of ethylamine with iodoethane in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C. Industrial production methods may involve more advanced techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Ethyl(2-iodoethyl)methylaminehydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-iodoethyl)methylaminehydroiodide is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other therapeutic agents.
Biological Research: It is employed in studies involving biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl(2-iodoethyl)methylaminehydroiodide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl(2-iodoethyl)methylaminehydroiodide can be compared with other similar compounds, such as:
2-Iodoethylamine: Similar in structure but lacks the ethyl group.
Methylaminehydroiodide: Contains the methylamine group but lacks the iodoethyl group.
Ethylaminehydroiodide: Contains the ethylamine group but lacks the iodoethyl group.
The uniqueness of this compound lies in its combination of the ethyl, iodoethyl, and methylamine groups, which confer specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C5H13I2N |
|---|---|
Molekulargewicht |
340.97 g/mol |
IUPAC-Name |
N-ethyl-2-iodo-N-methylethanamine;hydroiodide |
InChI |
InChI=1S/C5H12IN.HI/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H |
InChI-Schlüssel |
CBFJYVBOFWEXIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CCI.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)



![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)






![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)

